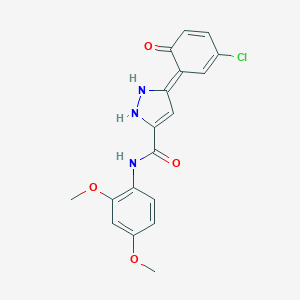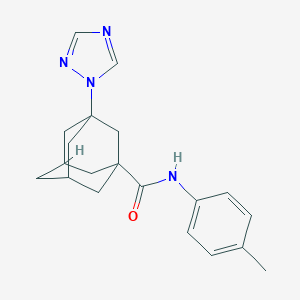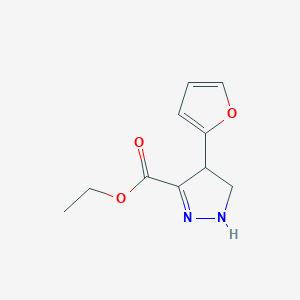
3-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX, which is a zinc-containing metalloenzyme that plays a crucial role in the regulation of pH in various tissues. The inhibition of carbonic anhydrase IX leads to a decrease in pH, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibitory activity against carbonic anhydrase IX. It has been found to exhibit potent anticancer activity in various in vitro and in vivo models. It has also been found to exhibit excellent catalytic activity in various organic transformations.
Advantages and Limitations for Lab Experiments
The advantages of using 3-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide in lab experiments include its ease of synthesis, high yield and purity, and its potential applications in various fields. The limitations include the lack of information on its toxicity, which needs to be further investigated.
Future Directions
There are several future directions for the research on 3-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide. These include the investigation of its potential applications in other fields such as drug delivery and imaging, the development of more potent and selective inhibitors of carbonic anhydrase IX, and the investigation of its toxicity and safety profiles. Additionally, the synthesis of novel derivatives of this compound could lead to the discovery of new compounds with improved properties and potential applications.
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its ease of synthesis, high yield and purity, and potent inhibitory activity against carbonic anhydrase IX make it a valuable tool for scientific research. Further investigation is needed to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of 3-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide involves the reaction of 3-bromoaniline with 3,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield and purity.
Scientific Research Applications
3-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, it has been found to exhibit potent inhibitory activity against carbonic anhydrase IX, which is a promising target for the treatment of various types of cancer. In material science, it has been used as a building block for the synthesis of various organic materials such as porphyrins and metal-organic frameworks. In catalysis, it has been found to exhibit excellent catalytic activity in various organic transformations such as Suzuki-Miyaura cross-coupling reactions.
properties
Molecular Formula |
C14H14BrNO2S |
|---|---|
Molecular Weight |
340.24 g/mol |
IUPAC Name |
3-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO2S/c1-10-6-11(2)8-13(7-10)16-19(17,18)14-5-3-4-12(15)9-14/h3-9,16H,1-2H3 |
InChI Key |
SWZFVWZFUNVPEO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B265664.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B265667.png)
![4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265670.png)

![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B265674.png)

![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[(4-methylphenyl)methyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B265687.png)


![3-{1-Hydroxy-2-[(4-pyridinylmethyl)amino]ethyl}phenol](/img/structure/B265692.png)

![2-[(5-Bromo-2-pyridinyl)amino]naphthoquinone](/img/structure/B265701.png)

![6H-indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone](/img/structure/B265704.png)